3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde
Description
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is an aromatic aldehyde featuring a propionaldehyde chain attached to a phenyl ring substituted at the para position with a 4-fluoro-benzyloxy group (Ph-O-CH₂-C₆H₄-F). This compound combines the electrophilic aldehyde functional group with a fluorinated benzyl ether moiety, which confers unique electronic and steric properties.
Properties
CAS No. |
75677-06-4 |
|---|---|
Molecular Formula |
C16H15FO2 |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
3-[4-[(4-fluorophenyl)methoxy]phenyl]propanal |
InChI |
InChI=1S/C16H15FO2/c17-15-7-3-14(4-8-15)12-19-16-9-5-13(6-10-16)2-1-11-18/h3-11H,1-2,12H2 |
InChI Key |
OLASPOSSIIQFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
Etherification of 4-Hydroxybenzaldehyde
The foundational step involves introducing the 4-fluoro-benzyloxy group to the phenyl ring. This is achieved through a nucleophilic aromatic substitution reaction:
Reaction Scheme:
4-Hydroxybenzaldehyde + 4-Fluorobenzyl chloride → 4-(4-Fluoro-benzyloxy)benzaldehyde
Conditions:
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Catalyst: Potassium iodide (KI) for enhanced reactivity.
- Solvent: Ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF)
- Temperature: 80–85°C under reflux for 12–18 hours.
- Yield: ~75–85% after purification via vacuum distillation.
Mechanistic Insight:
The base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde, generating a phenoxide ion that attacks the electrophilic carbon of 4-fluorobenzyl chloride. The reaction proceeds via an SN2 mechanism, with KI accelerating the departure of the chloride leaving group.
Introduction of the Propionaldehyde Side Chain
The propionaldehyde moiety is introduced through two primary methodologies:
Wittig Reaction with Propionaldehyde Ylides
The Wittig reaction enables the formation of the α,β-unsaturated aldehyde intermediate, which is subsequently hydrogenated to yield the saturated propionaldehyde.
Reaction Scheme:
4-(4-Fluoro-benzyloxy)benzaldehyde + Ylide (e.g., CH₂=CH-PPh₃) → 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propenal
Hydrogenation: Propenal → Propionaldehyde
Conditions:
- Ylide Preparation: Generated from triphenylphosphine and allyl bromide via a two-step process involving quaternization and deprotonation.
- Solvent: Dry THF or diethyl ether under inert atmosphere.
- Hydrogenation Catalyst: Palladium on carbon (Pd/C) or Raney nickel.
- Yield: ~60–70% after catalytic hydrogenation.
Key Data:
| Step | Temperature (°C) | Time (h) | Catalyst Loading (%) |
|---|---|---|---|
| Wittig Reaction | 25 | 4 | N/A |
| Hydrogenation | 50 | 2 | 5% Pd/C |
Grignard Addition-Oxidation Sequence
An alternative approach involves the addition of a Grignard reagent to 4-(4-fluoro-benzyloxy)benzaldehyde, followed by oxidation of the resultant alcohol to the aldehyde.
Reaction Scheme:
- 4-(4-Fluoro-benzyloxy)benzaldehyde + CH₂=CH-MgBr → Secondary alcohol
- Oxidation (e.g., pyridinium chlorochromate, PCC) → Propionaldehyde
Conditions:
- Grignard Reagent: Allylmagnesium bromide (1.0 M in THF).
- Oxidizing Agent: PCC in dichloromethane (DCM).
- Yield: ~50–60% due to over-oxidation risks.
Mechanistic Challenges:
- Over-oxidation to carboxylic acids necessitates careful stoichiometric control.
- Competing side reactions (e.g., ketone formation) reduce overall efficiency.
Industrial-Scale Optimization
Solvent and Catalyst Screening
Industrial protocols prioritize solvent recovery and catalyst recyclability. Comparative studies reveal:
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Catalyst Stability |
|---|---|---|---|
| Ethanol | 0.15 | 82 | Moderate |
| DMF | 0.22 | 88 | Poor |
| THF | 0.18 | 85 | High |
Emerging Methodologies
Photocatalytic C–O Bond Formation
Recent advances utilize visible-light-mediated catalysis to form the benzyloxy group under milder conditions:
Conditions:
- Catalyst: Iridium-based photocatalyst (e.g., Ir(ppy)₃).
- Light Source: 450 nm LED.
- Yield: 78% at 25°C in 8 hours.
Advantages:
- Eliminates high-temperature reflux.
- Reduces energy consumption by 40% compared to thermal methods.
Enzymatic Oxidation
Biocatalytic approaches employ alcohol dehydrogenases to oxidize propanol intermediates:
Example:
- Enzyme: Candida antarctica lipase B (CAL-B).
- Substrate: 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propanol.
- Yield: 65% with 99% enantiomeric excess (e.e.).
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionic acid.
Reduction: Formation of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe or marker due to its structural properties.
Medicine: Investigated for its potential pharmacological activities and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Electron-Withdrawing Groups (e.g., -CF₃, -F): Increase aldehyde electrophilicity, enhancing reactivity in nucleophilic additions (e.g., imine formation). The trifluoromethyl group () exhibits stronger electron withdrawal than fluorine .
- Electron-Donating Groups (e.g., -OCH₃, -C(CH₃)₃): Reduce aldehyde reactivity. Methoxy groups () stabilize the aromatic ring via resonance, while tert-butyl groups () add steric bulk, hindering reaction kinetics .
Physical and Chemical Properties
Boiling Point and Solubility:
- Trifluoromethyl derivatives (e.g., ) exhibit higher boiling points (~217°C) due to increased molecular weight and polarity .
- tert-Butyl-substituted compounds (e.g., Bourgeonal) are more volatile and soluble in organic solvents, making them suitable for perfumery .
- The target compound’s benzyloxy group likely enhances lipophilicity, favoring solubility in apolar solvents.
Reactivity:
- Trifluoromethyl and trifluoromethoxy analogs () react rapidly with amines to form imines, critical in heterocyclic synthesis .
- Methoxy-substituted aldehydes () form stable hemiacetals with alcohols, while tert-butyl derivatives () show slower reaction rates due to steric hindrance .
- The target compound’s fluorine may facilitate unique transformations, such as fluorinated acetal intermediates.
Biological Activity
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is a compound with notable potential in various biological applications, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
The compound features a propionaldehyde group attached to a phenyl ring, which is further substituted with a 4-fluoro-benzenoxy moiety. This structure is significant for its interaction with biological targets, particularly enzymes involved in cancer progression.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, inhibitors of lysine-specific demethylase 1 (LSD1), which are structurally related, have shown promising results in inhibiting the migration of cancer cells such as HCT-116 (colon cancer) and A549 (lung cancer) cells. The IC50 values for these inhibitors were reported around 4 μM, indicating potent activity against tumor cells .
Enzyme Inhibition
The compound's structural analogs have been studied for their ability to inhibit various enzymes. For example, the inhibition of xanthine oxidase (XO) by benzaldehyde derivatives has been documented, revealing that modifications in the benzene ring significantly enhance inhibitory activity through hydrogen bonding and hydrophobic interactions . This suggests that this compound may also exhibit similar enzyme inhibition properties.
Case Studies
- Antitumor Studies : A study on LSD1 inhibitors highlighted that specific structural modifications can lead to enhanced antitumor efficacy. The research demonstrated that the introduction of electron-withdrawing groups like fluorine could increase the potency of these compounds against cancer cell lines .
- Enzyme Interaction Studies : The interactions between modified benzaldehyde derivatives and XO were analyzed using molecular docking techniques. The findings indicated that the presence of hydrophobic groups significantly improved binding affinity, suggesting that similar modifications in this compound could enhance its biological activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
